molecular formula C10H16F3NO5S B12835559 (S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B12835559
M. Wt: 319.30 g/mol
InChI Key: JVOWNVINJRINTN-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the trifluoromethylsulfonyl group .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethanesulfonyl chloride, bases like triethylamine, and solvents such as dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

Molecular Formula

C10H16F3NO5S

Molecular Weight

319.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

JVOWNVINJRINTN-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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